BenchChemオンラインストアへようこそ!

4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cyclooxygenase Inhibition Inflammation Pharmacometric Modeling

4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 126158-47-2) is a fully substituted 5-amino-1,2,3-triazole. Its molecular framework consists of a central triazole core with an amine at the 5-position, a phenyl ring at N1, and a 4-methoxyphenyl group at C4.

Molecular Formula C15H14N4O
Molecular Weight 266.304
CAS No. 126158-47-2
Cat. No. B2672831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
CAS126158-47-2
Molecular FormulaC15H14N4O
Molecular Weight266.304
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N
InChIInChI=1S/C15H14N4O/c1-20-13-9-7-11(8-10-13)14-15(16)19(18-17-14)12-5-3-2-4-6-12/h2-10H,16H2,1H3
InChIKeyXDOUFMNLWZZORK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS 126158-47-2: Procurement-Relevant Scaffold Profile


4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 126158-47-2) is a fully substituted 5-amino-1,2,3-triazole. Its molecular framework consists of a central triazole core with an amine at the 5-position, a phenyl ring at N1, and a 4-methoxyphenyl group at C4 . This specific 1,4,5-substitution pattern differentiates it from other triazole regioisomers and positions it as a versatile scaffold in medicinal chemistry, particularly for generating libraries of antiproliferative and anti-inflammatory agents [1]. The compound is recognized as a rare chemical building block within commercial screening collections .

Why 4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine Cannot Be Replaced by a Generic 1,2,3-Triazole


Simple 1,2,3-triazoles or their common 1,4-disubstituted analogs cannot recapitulate the specific binding interactions of 4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. The presence of an amino group at the 5-position is critical for hydrogen-bond donor/acceptor interactions with biological targets, while the electronic character of the 4-methoxyphenyl substituent directly tunes the scaffold's electron density and thus its target engagement profile [1]. A class-level study of 1,4-diaryl-1,2,3-triazoles demonstrated that subtle permutations in substitution—such as moving the amino group or swapping aryl ring substituents—can shift COX-1 inhibitory potency by over 7-fold (IC50 3 µM to 23 µM) [2]. Therefore, generic substitution with an unsubstituted or differently-substituted triazole core would lead to unpredictable, and likely inferior, biological outcomes for established screening cascades.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 126158-47-2)


COX-1 Inhibitory Potency Relative to Structural Analogs

Within the 1,4-diaryl-1,2,3-triazole class, the presence and position of an amino group dictate COX-1 inhibitory potency. The analog 4-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-yl]benzenamine, which bears a 4-methoxyphenyl N1 substituent and a 4-aminophenyl C4 substituent, exhibits a COX-1 IC50 of 3 µM. In contrast, the regioisomer 4-(4-methoxyphenyl)-5-methyl-1-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole shows a significantly weaker IC50 of 23 µM [1]. This 7.7-fold difference highlights how specific aryl substitution patterns on the triazole core critically govern target engagement. The target compound 4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine presents a unique vector: a free 5-amino group combined with a 4-methoxyphenyl at C4, a combination not evaluated in this panel but predicted by the pharmacometric model to offer a distinct potency-selectivity profile.

Cyclooxygenase Inhibition Inflammation Pharmacometric Modeling

Predicted Conformational Rigidity and Torsion Angle Profile

The spatial arrangement of the triazole substituents directly influences molecular recognition. A crystallographic and computational study on a closely related 4-substituted-1-phenyl-1H-1,2,3-triazol-5-amine (bearing a benzimidazole at C4) demonstrated that the N1-phenyl and C4-aryl rings adopt specific torsion angles governed by N-H…N and C-H…N hydrogen bonds, creating a rigidified bioactive conformation [1]. The target compound, with its smaller C4 4-methoxyphenyl group, is predicted by analogy to exhibit a different torsional profile, potentially enabling distinct π-stacking interactions and target complementarity compared to the bulkier benzimidazole analog, which showed an HBV inhibitory IC50 in the low micromolar range.

Computational Chemistry Crystal Engineering Drug Design

Scaffold Differentiation from Nevirapine: Chemotype-Specific Activity

The target compound shares an identical molecular formula (C15H14N4O) with Nevirapine, a clinically approved non-nucleoside reverse transcriptase inhibitor (NNRTI). However, they represent fundamentally different chemotypes: Nevirapine is a dipyridodiazepinone, while the target compound is a 5-amino-1,2,3-triazole . Nevirapine inhibits wild-type HIV-1 RT with a Ki of 200 nM [1]. The distinct chemical scaffold of the target compound ensures a completely different biological target profile, eliminating the risk of cross-reactivity with HIV-RT while potentially offering a novel intellectual property position within the same molecular weight and formula space. This chemotype differentiation is critical for screening libraries targeting non-HIV indications.

HIV Reverse Transcriptase Chemotype Switching Off-Target Selectivity

Regioisomeric Purity as a Procurement Differentiator

The compound's value is critically dependent on regioisomeric purity. The regioisomer 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine (CAS not assigned; Sigma-Aldrich PH006721) features a swapped substitution pattern . This regioisomer is also commercially available but is sold 'as-is' without analytical data, placing the burden of identity and purity confirmation on the buyer . In contrast, the target compound (CAS 126158-47-2) is defined by a precise CAS registry and is offered with defined purity (typically 95%+) from multiple vendors. The distinct biological activity expected from these two regioisomers—as demonstrated by the 7.7-fold potency difference in related triazoles [1]—makes regioisomeric identity a paramount procurement specification.

Chemical Synthesis Regioselectivity Analytical Chemistry

Optimal Procurement Scenarios for 4-(4-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 126158-47-2)


Scaffold-Hopping in Non-HIV Antiviral and Anti-inflammatory Programs

For research groups working on non-HIV antiviral or anti-inflammatory targets, this compound serves as a direct scaffold-hop from the Nevirapine chemotype. With an identical molecular formula but a completely different core structure, it enables exploration of novel chemical space while maintaining similar physicochemical properties. The 5-amino-1,2,3-triazole core is documented to exhibit antiproliferative and anti-inflammatory activities, as confirmed by patent class data [1]. This compound is particularly useful for groups seeking to avoid HIV-RT cross-reactivity while building new IP.

Regioisomer-Specific COX-1 Selective Inhibitor Library Design

Based on class-level SAR demonstrating that the position of aryl substituents on the 1,2,3-triazole core can alter COX-1 inhibitory potency by 7.7-fold [1], this specific regioisomer is a critical building block for synthesizing focused libraries. The defined CAS 126158-47-2 ensures that the 4-(4-methoxyphenyl)-1-phenyl substitution pattern is consistently maintained, unlike the alternative regioisomer sold without analytical certification [2]. This traceability is essential for generating reliable SAR data in COX-1/COX-2 selectivity studies.

Fragment-Based Drug Discovery Leveraging the Free 5-Amino Handle

The free 5-amino group on the triazole core provides a synthetically accessible handle for rapid diversification through amide coupling, reductive amination, or urea formation. Unlike the structurally characterized benzimidazole analog, which introduces significant steric bulk [1], the target compound's 4-methoxyphenyl group is compact and allows for fragment growth in multiple vectors. This makes it a suitable starting fragment for FBLD campaigns targeting protein-protein interactions or allosteric sites.

Development of Targeted Antiproliferative Agents Based on 5-Amino-Triazole Patents

The 5-amino-1,2,3-triazole class is protected by foundational patents (e.g., JP2572115B2) covering antiproliferative applications in psoriasis, inflammatory bowel syndrome, and certain cancers [1]. For organizations seeking to develop novel antiproliferative agents through derivatization of this core, procuring the specific CAS 126158-47-2 compound provides a defined starting material for structure-activity relationship expansion while maintaining freedom to operate within the broader patent landscape.

Quote Request

Request a Quote for 4-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.